molecular formula C9H12N2O2 B180269 ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate CAS No. 163000-06-4

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

Cat. No. B180269
M. Wt: 180.2 g/mol
InChI Key: DCHFAWFXTRPSIM-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical and biomedical fields. The compound is synthesized through a complex process, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes : Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate and its isomers, closely related to ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate, are used in the large-scale synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. This is achieved through selective hydrolysis and efficient separation methods, demonstrating their utility in synthesizing complex organic compounds (Nikitenko et al., 2006).

  • Novel Quaternary Salt Synthesis : The transformation of ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate derivatives into novel quaternary salts has been explored. These salts exhibit a range of antibacterial and antifungal activities, marking their significance in medicinal chemistry (Demchenko et al., 2021).

  • Development of Kinase Inhibitors : Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate derivatives have been used in the synthesis of compounds like ethyl-1-aryl-1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate, acting as hinge-binding motifs for PI3K kinase inhibitors. This underscores their potential in the development of targeted therapeutic agents (Zlatoidský et al., 2019).

Applications in Organic Chemistry

  • Nitration and Functionalization : The compound and its derivatives are used for selective nitration and functionalization in organic synthesis, demonstrating their versatility in creating diverse organic structures (Kavina et al., 2018).

  • Regioselective Synthesis : Ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate serves as a key component in the regioselective synthesis of complex structures like pyrrolo[1,2-a]imidazoles, showcasing its importance in precise chemical engineering (Wang et al., 2015).

  • Functionalization Activation : It is used to activate compounds towards functionalization at specific sites, such as C-7 in imidazolium salts. This activation is a crucial step in synthesizing a variety of functionalized organic compounds (Gallagher & Adams, 1989).

properties

IUPAC Name

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-9(12)7-6-10-8-4-3-5-11(7)8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHFAWFXTRPSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Yokoyama, Y Menjo, M Ubukata, M Irie… - Bulletin of the …, 1994 - journal.csj.jp
Transformation of alkyl N-(vinyloxy)benzimidates to alkyloxazoles proceeds through the intermediates: a charge-separated 1,2-oxazetidine derivative and then 1-hydroxy-2-[[methylthio(…
Number of citations: 21 www.journal.csj.jp

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